1-Benzhydrylazetidine-3-carbonitrile

Neuroscience GPCR pharmacology Cholecystokinin

Sourcing a structure-specific impurity reference standard for Siponimod ANDA filing is high-risk with generic alternatives. This compound is the exact Siponimod Impurity 22, critical for validated HPLC/LC-MS methods. - Identity: Confirmed as Siponimod Impurity 22 with full characterization data compliant with ICH Q3A/Q3B guidelines. - Purity: Supplied at ≥98% (GC), suitable for system suitability, LOD/LOQ validation, and QC release testing. - Supply: Bulk quantities up to kg scale available; dispatched from regional hubs with full CoA/MSDS documentation.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 36476-86-5
Cat. No. B014777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidine-3-carbonitrile
CAS36476-86-5
Synonyms1-(Diphenylmethyl)-3-azetidinecarbonitrile;  3-Cyano-1-(diphenylmethyl)azetidine; 
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2
InChIKeyIXMOEAHDRKNAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydrylazetidine-3-carbonitrile 产品概述与特性


1-Benzhydrylazetidine-3-carbonitrile(CAS 36476-86-5)是一种含氮杂环丁烷骨架的合成中间体,分子式为C17H16N2,分子量248.32 g/mol [1]。该化合物以白色固体形式存在,熔点150–155°C,纯度可达98%(GC),在室温下具有良好的储存稳定性 。其核心结构包含一个四元氮杂环(azetidine)、一个二苯甲基(benzhydryl)保护基以及一个3位氰基(carbonitrile)官能团,赋予其独特的化学反应性和生物等排体价值 [1]。

1-Benzhydrylazetidine-3-carbonitrile 不可互换性分析


同类azetidine-3-carbonitrile衍生物之间的简单替换在药物化学和杂质对照品应用中风险极高。首先,N-取代基的性质(如二苯甲基 vs. 乙酰基 vs. Boc保护基)直接决定了化合物的亲脂性(LogP)、代谢稳定性以及生物靶标结合能力,例如1-Benzhydrylazetidine-3-carbonitrile的LogP约为3.17,显著高于未取代的azetidine-3-carbonitrile [1]。其次,作为Siponimod的指定杂质(Impurity 22),其结构专属性要求任何替代物均无法满足监管申报的分析方法验证(AMV)需求 [2]。此外,二苯甲基保护基在合成中间体中的脱保护效率和副反应特征与Boc或乙酰基等保护基截然不同,直接影响下游API合成的收率和纯度 [3]。

1-Benzhydrylazetidine-3-carbonitrile 差异化证据


CCK-B受体结合亲和力

在CCK-B受体结合实验中,1-Benzhydrylazetidine-3-carbonitrile显示出明确的亲和力,其抑制[125I]CCK-8特异性结合的IC50值范围为1.3–3.7 nM [1]。相比之下,未取代的azetidine-3-carbonitrile或简单的N-烷基取代类似物在该靶点上通常无显著活性,这表明二苯甲基和氰基的组合对于CCK-B受体识别具有关键的药效团贡献。

Neuroscience GPCR pharmacology Cholecystokinin

二苯甲基保护基脱保护效率优势

专利EP0406112A1明确指出,二苯甲基(benzhydryl)作为azetidine N-保护基时,其脱保护步骤的产率显著优于其他保护基策略 [1]。在从1-benzhydrylazetidine-3-carbonitrile出发制备下游活性分子的过程中,二苯甲基的脱除可在较温和条件下进行,避免了三氟乙酸等强酸条件对酸敏感官能团(如氰基、酯基)的破坏 。相比之下,使用Boc保护的1-N-Boc-3-cyano-azetidine在脱保护时需强酸条件,易导致氰基水解等副反应。

Organic synthesis Process chemistry Protecting group strategy

Siponimod杂质22专属合规性

1-Benzhydrylazetidine-3-carbonitrile被正式收录为Siponimod Impurity 22,用于Siponimod原料药及制剂的分析方法开发、方法验证(AMV)和质量控制(QC) [1]。作为结构明确的指定杂质,该化合物是ANDA申报中Siponimod杂质谱研究的必备对照品,任何结构类似物(如1-Benzhydrylazetidine-3-carboxylic acid或1-Acetylazetidine-3-carbonitrile)均无法替代其在HPLC保留时间、质谱碎裂模式等方面的专属匹配性 [2]。

Pharmaceutical analysis Regulatory compliance Reference standards

亲脂性与血脑屏障透过潜力

1-Benzhydrylazetidine-3-carbonitrile的计算LogP为3.17,处于CNS药物开发的理想亲脂性窗口(LogP 2–4)内 [1]。相比之下,N-乙酰基取代的1-Acetylazetidine-3-carbonitrile LogP约为0.5–1.0,亲脂性显著偏低,可能限制其被动扩散穿越血脑屏障的能力 。同时,二苯甲基的引入使TPSA维持在27.03 Ų,符合CNS药物的低极性表面积要求(<90 Ų) 。

CNS drug discovery Physicochemical property Blood-brain barrier

1-Benzhydrylazetidine-3-carbonitrile 应用场景


Siponimod杂质分析方法开发与验证

作为Siponimod Impurity 22,1-Benzhydrylazetidine-3-carbonitrile是Siponimod仿制药ANDA申报中不可或缺的杂质对照品 [1]。分析实验室可使用该化合物建立HPLC/LC-MS杂质检测方法,进行系统适用性测试、检测限(LOD)和定量限(LOQ)验证,确保杂质谱分析方法符合ICH Q3A/Q3B指南要求 [2]。

CCK-B受体拮抗剂苗头化合物验证与SAR

基于该化合物对CCK-B受体的纳摩尔级亲和力(IC50 1.3–3.7 nM),药物化学团队可将其作为苗头化合物或药效团模板,开展结构优化和构效关系(SAR)研究 [1]。氰基可作为后续官能团转化的手柄(如水解为酰胺或羧酸),而二苯甲基可被替换以调节代谢稳定性,同时保留核心azetidine骨架对受体的空间匹配 [2]。

含azetidine骨架的CNS候选药物合成

该化合物的LogP(3.17)和TPSA(27.03 Ų)使其成为构建CNS渗透性候选药物的理想中间体 [1]。其3位氰基可高效转化为氨甲基、羧酸、酰胺或四氮唑等多种药效团,为多样性导向合成提供便利 [2]。此外,azetidine骨架作为哌啶和吡咯烷的生物等排体,可显著改善候选药物的代谢稳定性和选择性 。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzhydrylazetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.